Baloxavir-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

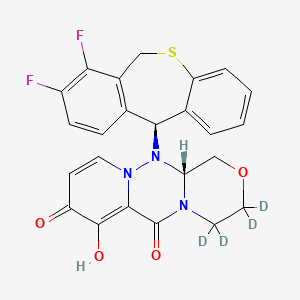

Baloxavir-d4 is a deuterated analog of Baloxavir marboxil, an antiviral drug used to treat influenza. Baloxavir marboxil is a polymerase acidic endonuclease inhibitor that blocks the proliferation of the influenza virus. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of Baloxavir marboxil by tracking the deuterium-labeled compound in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Baloxavir-d4 involves the incorporation of deuterium atoms into the Baloxavir marboxil molecule. This can be achieved through various synthetic routes, including:

Nucleophilic Substitution: Deuterium can be introduced by substituting hydrogen atoms with deuterium in the presence of deuterated reagents.

Grignard Reaction: A Grignard reagent containing deuterium can be used to introduce deuterium atoms into the molecule.

Friedel-Crafts Acylation: This reaction can be used to introduce deuterium into aromatic rings by using deuterated acylating agents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Deuterium Exchange Reactions: Using deuterated solvents and reagents to replace hydrogen atoms with deuterium.

Purification: Techniques such as chromatography and recrystallization are used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Baloxavir-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated analogs of its metabolites.

Reduction: Reduction reactions can be used to study the stability and reactivity of the deuterated compound.

Substitution: Deuterium atoms can be substituted with other functional groups to study the effects on the compound’s activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Deuterated halides, deuterated acids.

Major Products Formed

The major products formed from these reactions include deuterated analogs of Baloxavir marboxil’s metabolites and derivatives with modified functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

-

Viral Replication Studies

- Baloxavir-d4 is utilized to investigate the inhibition of viral RNA transcription and replication. In vitro studies have demonstrated its ability to significantly reduce viral loads in infected cell cultures, providing insights into its efficacy compared to other antiviral agents like oseltamivir.

-

Pharmacokinetic and Pharmacodynamic Analysis

- Research has focused on understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. For instance, studies have shown that the plasma concentration of baloxavir acid correlates with reduced virus titres in animal models, highlighting its potential for optimizing dosing regimens in clinical settings .

-

Clinical Efficacy Trials

- This compound has been involved in various clinical trials assessing its effectiveness against influenza. For example, a phase III trial demonstrated that patients treated with baloxavir experienced a faster resolution of symptoms compared to those receiving traditional treatments . The data collected from these trials often utilize isotopically labeled compounds like this compound to ensure accurate tracking of drug metabolism and efficacy.

Data Tables

Case Studies

-

Influenza Treatment Efficacy

- In a clinical setting, a cohort study involving patients with confirmed influenza infections showed that those treated with baloxavir experienced a reduction in viral load by approximately 2-3 logs compared to those receiving oseltamivir. This was particularly evident in high-risk populations, where baloxavir also reduced complications associated with influenza .

- Avian Influenza Research

-

Comparative Effectiveness

- A randomized controlled trial compared the effectiveness of baloxavir with other antivirals in treating influenza A infections. Results indicated that baloxavir not only shortened the duration of illness but also had a lower incidence of side effects such as nausea and vomiting compared to oseltamivir .

Mécanisme D'action

Baloxavir-d4, like Baloxavir marboxil, inhibits the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the initiation of viral mRNA synthesis, thereby blocking viral replication. The molecular targets include the polymerase acidic protein subunit, and the pathways involved are related to viral RNA transcription and replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oseltamivir: Another antiviral drug used to treat influenza, but it inhibits neuraminidase rather than the polymerase acidic protein.

Zanamivir: Similar to Oseltamivir, it is a neuraminidase inhibitor used to treat influenza.

Peramivir: Another neuraminidase inhibitor used for the treatment of influenza.

Uniqueness of Baloxavir-d4

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Unlike neuraminidase inhibitors, this compound targets the polymerase acidic protein, providing a different mechanism of action and potentially reducing the likelihood of resistance development .

Activité Biologique

Baloxavir-d4 is a deuterated analogue of baloxavir marboxil, a novel antiviral agent primarily used for the treatment of influenza. This compound has garnered attention due to its unique mechanism of action as a cap-dependent endonuclease inhibitor, which disrupts the viral replication process. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and comparative analysis with other antiviral agents.

This compound functions by inhibiting the cap-dependent endonuclease activity of the influenza polymerase complex. This inhibition prevents the virus from synthesizing new viral RNA, thereby halting replication. The deuteration in this compound potentially enhances its metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart.

Pharmacokinetic Profile

Research indicates that this compound exhibits favorable pharmacokinetic properties, including increased bioavailability and a prolonged half-life. In a study assessing the pharmacokinetics of baloxavir marboxil, it was found that the active form, baloxavir acid, showed dose-dependent reductions in viral titers in infected mice . The pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) were crucial in predicting antiviral efficacy.

| Parameter | This compound | Baloxavir Marboxil |

|---|---|---|

| Cmax | Higher than marboxil | Variable |

| Half-life | Prolonged | Shorter |

| Bioavailability | Enhanced | Moderate |

Antiviral Efficacy

In preclinical studies, this compound demonstrated significant antiviral activity against various strains of influenza. For instance, it resulted in greater than 100-fold reductions in virus titers in lung tissues of infected mice when administered at appropriate doses . The antiviral potency was notably superior to that of oseltamivir, especially in resistant strains.

Clinical Efficacy

Clinical trials have shown that baloxavir marboxil (the prodrug form) is effective in treating influenza A and B viruses. A comparative analysis indicated that patients treated with baloxavir experienced a more rapid decline in viral load and symptom resolution compared to those receiving oseltamivir .

Case Studies:

- Influenza A Treatment : In a randomized controlled trial involving children infected with influenza A, those treated with baloxavir exhibited a median time to alleviation of symptoms significantly shorter than those treated with oseltamivir .

- Safety Profile : The adverse event profile for baloxavir was similar to that of oseltamivir, with gastrointestinal symptoms being the most common . No severe adverse events were reported during these studies.

Comparative Analysis with Other Antivirals

This compound's unique mechanism offers advantages over traditional neuraminidase inhibitors like oseltamivir:

- Single-Dose Administration : Unlike oseltamivir, which requires multiple doses over several days, baloxavir can be administered as a single dose.

- Resistance Profile : Baloxavir has shown efficacy against oseltamivir-resistant strains of influenza, making it a valuable option in cases where resistance is an issue .

| Feature | This compound | Oseltamivir |

|---|---|---|

| Dosage | Single-dose | Multiple doses |

| Efficacy against resistant strains | Yes | Limited |

| Common side effects | Gastrointestinal | Gastrointestinal |

Propriétés

Formule moléculaire |

C24H19F2N3O4S |

|---|---|

Poids moléculaire |

487.5 g/mol |

Nom IUPAC |

(3R)-6,6,7,7-tetradeuterio-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |

InChI |

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2 |

Clé InChI |

FIDLLEYNNRGVFR-KZRIHOBTSA-N |

SMILES isomérique |

[2H]C1(C(OC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O)([2H])[2H])[2H] |

SMILES canonique |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.